molecular formula C18H13NO4 B1404253 (2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one CAS No. 1200534-45-7

(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one

Cat. No. B1404253
M. Wt: 307.3 g/mol
InChI Key: OEKKLBIHYARCAA-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C18H13NO4 . It is also known by other names such as 6-hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one .

Scientific Research Applications

PET Probe for Imaging Enzymes

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a compound structurally related to (2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one, has been synthesized for potential use as a PET probe for imaging the PIM1 enzyme. This suggests applications in diagnostic imaging and targeted therapy monitoring (Gao et al., 2013).

Synthesis of Benzofuran- and Indole-Pyrroles

A reaction involving ortho-alkynylaromatics, which are structurally related to the compound of interest, enables the synthesis of valuable substituted benzofuran- and indole-pyrroles. This indicates potential applications in the development of novel organic compounds with diverse uses (Liu et al., 2019).

Anticancer Potential

Compounds structurally similar to (2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one have demonstrated anticancer potential. For instance, certain derivatives showed moderate cytotoxicity against human colon cancer cell lines, suggesting a role in cancer research and therapy (Liu et al., 2020).

α-Glucosidase Inhibition

Some benzofuran derivatives exhibit inhibitory activity against α-glucosidase, indicating potential applications in diabetes treatment or management (Chen et al., 2020).

Novel Synthesis Methods

New synthesis methods have been developed for benzofuran derivatives, which could pave the way for innovative approaches to producing similar compounds, expanding their potential applications in various fields of research (Schlosser et al., 2015).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-22-12-3-5-15-14(8-12)10(9-19-15)6-17-18(21)13-4-2-11(20)7-16(13)23-17/h2-9,19-20H,1H3/b17-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKKLBIHYARCAA-FMQZQXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one
Reactant of Route 2
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one
Reactant of Route 3
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one
Reactant of Route 4
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one
Reactant of Route 5
Reactant of Route 5
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one
Reactant of Route 6
(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one

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